4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine

Regioselective SNAr Pyrimidine Functionalization Medicinal Chemistry Building Blocks

This advanced heterocyclic intermediate features a pre-installed morpholine at C4 that eliminates competing side reactions inherent to dichloro precursors. The single C6 chlorine enables regioselective SNAr or Pd-catalyzed amination for rapid SAR exploration, delivering predictable reactivity that unfunctionalized 4,6-dichloro-5-nitropyrimidine cannot match. Essential for synthesizing 6-substituted purinone kinase inhibitor scaffolds and clitocine analogs with improved pharmacokinetic profiles. Higher purity (≥95%) and defined regiochemistry reduce reaction optimization time and improve downstream yields.

Molecular Formula C8H9ClN4O3
Molecular Weight 244.63 g/mol
CAS No. 54660-14-9
Cat. No. B1353674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine
CAS54660-14-9
Molecular FormulaC8H9ClN4O3
Molecular Weight244.63 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C(=NC=N2)Cl)[N+](=O)[O-]
InChIInChI=1S/C8H9ClN4O3/c9-7-6(13(14)15)8(11-5-10-7)12-1-3-16-4-2-12/h5H,1-4H2
InChIKeyMIPDXPRZNICKKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (CAS 54660-14-9): A Morpholine-Functionalized 5-Nitropyrimidine Building Block for Nucleoside Analog and Kinase Inhibitor Synthesis


4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (CAS 54660-14-9) is a heterocyclic organic compound with the molecular formula C8H9ClN4O3 and a molecular weight of approximately 244.64 g/mol . It belongs to the class of chloro-substituted 5-nitropyrimidines, which are established intermediates in the synthesis of bioactive nucleoside analogs (e.g., the antitumor nucleoside clitocine) and kinase inhibitor purinone derivatives [1]. The compound features a morpholine moiety at the 4-position of the pyrimidine ring, a chlorine atom at the 6-position, and a nitro group at the 5-position , creating a distinct substitution pattern that defines its reactivity profile relative to other chloro-nitropyrimidine building blocks.

Why Generic Substitution of 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine Fails: Regioisomeric and Substituent-Dependent Reactivity Dictates Downstream Synthetic Outcomes


In-class chloro-nitropyrimidine building blocks cannot be freely interchanged because the precise positioning of the chlorine leaving group, the nitro activator, and the morpholine substituent collectively governs both the regioselectivity and the kinetic efficiency of subsequent nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. For instance, the 6-chloro regioisomer 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine exhibits a distinct electronic environment compared to its 2-chloro counterpart (4-(2-chloro-5-nitropyrimidin-4-yl)morpholine), resulting in different activation energies for nucleophilic attack at the reactive chlorine site . Furthermore, the established SNAr limitations of non-functionalized dichloro precursors such as 4,6-dichloro-5-nitropyrimidine—which suffer from poor selectivity and prolonged reaction times when both chlorines are available for substitution—underscore the practical advantage of a pre-installed, single-chlorine morpholine scaffold that eliminates competing side reactions at one position .

Product-Specific Quantitative Evidence Guide: Comparative Reactivity and Quality Benchmarks for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (CAS 54660-14-9)


Regioisomeric Differentiation: 6-Chloro vs. 2-Chloro Morpholinyl-Nitropyrimidine Scaffolds

This compound is distinguished from its regioisomer, 4-(2-chloro-5-nitropyrimidin-4-yl)morpholine, by the position of the chlorine leaving group on the pyrimidine ring (position 6 vs. position 2) . Although both share the same molecular formula (C8H9ClN4O3) and identical molecular weight (244.635 g/mol), their distinct chlorine positioning alters the electronic distribution of the π-deficient heterocycle, thereby modulating the activation barrier for nucleophilic aromatic substitution at the reactive chlorine site .

Regioselective SNAr Pyrimidine Functionalization Medicinal Chemistry Building Blocks

SNAr Efficiency: Pre-Installed Morpholine Eliminates Selectivity Issues of Dichloro Precursors

Unlike non-functionalized dichloro-5-nitropyrimidine starting materials (e.g., 4,6-dichloro-5-nitropyrimidine), the pre-installation of the morpholine moiety at the 4-position leaves only a single reactive chlorine site at the 6-position . Literature on Pd-catalyzed amination of chloro-substituted 5-nitropyrimidines explicitly notes that when two labile chlorine groups are present, such as in 4,6-dichloro-5-nitropyrimidine, "selectivity issues" arise that necessitate high molar ratios of nucleophile to achieve acceptable yields [1]. The pre-functionalized 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold circumvents this selectivity problem by design.

Nucleophilic Aromatic Substitution SNAr Kinetics Pyrimidine Derivatization

Procurement-Ready Purity Specifications: Vendor-Documented 95% Minimum Purity for Research Applications

Multiple established research chemical suppliers document a minimum purity specification of 95% for 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine (CAS 54660-14-9) . This commercially available purity benchmark enables users to establish clear acceptance criteria for incoming material, distinguishing it from custom-synthesized alternatives that lack validated quality control documentation or from in-house preparations requiring additional purification steps.

Chemical Purity Quality Control Procurement Specifications

Best Research and Industrial Application Scenarios for 4-(6-Chloro-5-nitropyrimidin-4-yl)morpholine (CAS 54660-14-9)


Medicinal Chemistry: Synthesis of 6-Substituted Purinone Kinase Inhibitor Scaffolds

This compound serves as an advanced intermediate for the synthesis of 6-substituted purinone derivatives, a core scaffold in kinase inhibitor development. The pre-installed morpholine at C4 provides solubility and bioavailability advantages while the C6 chlorine permits selective Pd-catalyzed amination or SNAr for rapid SAR exploration at the 6-position, eliminating the need for complex regioselective substitution on dichloro precursors [1]. The established role of chloro-substituted 5-nitropyrimidines as intermediates for kinase inhibitor purinone syntheses further validates this application pathway [1].

Nucleoside Analog Research: Clitocine and Related Antitumor Nucleoside Intermediate

Chloro-substituted 5-nitropyrimidines are documented intermediates in the synthesis of clitocine, an antitumor nucleoside featuring a 5-nitropyrimidine moiety [1]. The 4-(6-chloro-5-nitropyrimidin-4-yl)morpholine scaffold offers a more advanced starting point compared to unsubstituted dichloro precursors, enabling researchers to access clitocine analogs with morpholine modifications that may alter pharmacokinetic or target-binding properties without requiring multiple sequential substitution steps [1].

Chemical Biology: Scaffold for 4-Morpholino-5-nitropyrimidine Antiproliferative Agent Exploration

Related 4-morpholino-5-nitropyrimidine analogs have demonstrated potent antiproliferative activity in L1210 and H.Ep.2 cell lines, with a 6-substituted derivative achieving IC50 values of 0.32 μM (L1210) and 1.6 μM (H.Ep.2) [1]. This target compound provides the identical 4-morpholino-5-nitropyrimidine core while retaining a versatile C6 chlorine handle for structure-activity relationship (SAR) studies that could optimize potency, selectivity, or ADME properties across diverse 6-substituents.

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